molecular formula C11H16OS B14436388 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione CAS No. 75503-13-8

3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione

Cat. No.: B14436388
CAS No.: 75503-13-8
M. Wt: 196.31 g/mol
InChI Key: CZRRUXOKFFFXRM-UHFFFAOYSA-N
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Description

3,3,6,6-Tetramethylbicyclo[221]heptane-2-one-5-thione is a bicyclic compound with a unique structure that includes a thioketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione typically involves the reaction of 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dione with sulfur-containing reagents. One common method is the reaction with Lawesson’s reagent, which converts the carbonyl groups into thiocarbonyl groups under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling sulfur-containing reagents.

Chemical Reactions Analysis

Types of Reactions

3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione undergoes various chemical reactions, including:

    Oxidation: The thioketone group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thioketone group can yield the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thioketone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione involves its interaction with various molecular targets. The thioketone group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .

Comparison with Similar Compounds

Similar Compounds

    3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dione: Similar structure but with carbonyl groups instead of thioketone.

    6,6-Dibromo-1,3,3-Trimethylbicyclo[2.2.2]octane-2,5-dione: Another bicyclic diketone with bromine substituents.

Uniqueness

3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione is unique due to the presence of the thioketone group, which imparts different chemical reactivity compared to its diketone analogs. This makes it valuable for specific applications where thioketone functionality is desired .

Properties

CAS No.

75503-13-8

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

3,3,6,6-tetramethyl-5-sulfanylidenebicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C11H16OS/c1-10(2)7-5-6(8(10)12)11(3,4)9(7)13/h6-7H,5H2,1-4H3

InChI Key

CZRRUXOKFFFXRM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC(C1=O)C(C2=S)(C)C)C

Origin of Product

United States

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